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molecular formula C20H21N5O4 B1672172 IRAK-1-4 Inhibitor I CAS No. 509093-47-4

IRAK-1-4 Inhibitor I

Cat. No. B1672172
M. Wt: 395.4 g/mol
InChI Key: QTCFYQHZJIIHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132438B2

Procedure details

To a suspension of 3-nitro-N-(1H-benzoimidazol-2-yl)-benzamide prepared above in Example 1 (150 mg, 0.532 mmol, 1.0 equiv) in 3 mL of 5:1 acetone:DMF was added 109 mg of 4-(2-chloroethyl)morpholine hydrochloride (0.585 mmol, 1.1 equiv) and 221 mg K2CO3 (1.60 mmol, 3.0 equiv). The resulting suspension was heated to 54° C. with stirring for 3 h. The suspension was then diluted with 10 mL sat. NaHCO3, and the acetone was removed under reduced pressure. The resulting suspension was then diluted with 20 mL CH2Cl2, shaken until no solids remained, and passed through a 20 mm (40 mL) 3M Empore octadecyl (C18) cartridge to remove water. The collected organics were then concentrated under reduced pressure. Purification by flash chromatography (SiO2, 2–4% MeOH/CH2Cl2) gave 124 mg of the product as a tan solid (0.314 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 12.85 (s, 1 H), 8.97 (s, 1 H), 8.61 (d, J=7.6 Hz, 1 H), 8.38 (d, J=7.5 Hz, 1 H), 7.79 (t, J=8.0 Hz, 1 H), 7.58 (t, J=7.6 Hz, 2 H), 7.26 (m, 2 H), 4.42 (t, J=5.9 Hz, 2 H), 3.49 (m, 4 H), 2.75 (t, J=5.9 Hz, 2 H), 2.55 (m, 4 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
109 mg
Type
reactant
Reaction Step Three
Name
Quantity
221 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[C:7]([NH:9][C:10]1[NH:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[N:11]=1)=[O:8])([O-:3])=[O:2].CN(C=O)C.Cl.Cl[CH2:29][CH2:30][N:31]1[CH2:36][CH2:35][O:34][CH2:33][CH2:32]1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O.C([O-])(O)=O.[Na+]>[N+:1]([C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[C:7]([NH:9][C:10]1[N:11]([CH2:29][CH2:30][N:31]2[CH2:36][CH2:35][O:34][CH2:33][CH2:32]2)[C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)=[O:8])([O-:3])=[O:2] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=NC3=C(N2)C=CC=C3)C=CC1
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=NC3=C(N2)C=CC=C3)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
109 mg
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
221 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
54 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetone was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting suspension was then diluted with 20 mL CH2Cl2
STIRRING
Type
STIRRING
Details
shaken until no solids
CUSTOM
Type
CUSTOM
Details
to remove water
CONCENTRATION
Type
CONCENTRATION
Details
The collected organics were then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 2–4% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=NC3=C(N2CCN2CCOCC2)C=CC=C3)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.314 mmol
AMOUNT: MASS 124 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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